molecular formula C8H5ClN2O2 B2553271 2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 912824-68-1

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B2553271
CAS No.: 912824-68-1
M. Wt: 196.59
InChI Key: MONKCMUBXIANKO-UHFFFAOYSA-N
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Description

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It is known that similar compounds interact with dna .

Mode of Action

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one may interact with its targets through a groove mode of binding via hydrogen bonds . This interaction could potentially alter the function of the target molecules, leading to changes in cellular processes.

Biochemical Pathways

Given its potential interaction with dna , it could influence various DNA-dependent processes such as transcription and replication.

Result of Action

Based on its potential interaction with dna , it could potentially alter gene expression and influence cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid, followed by cyclization in the presence of a base . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridopyrimidines, which can have different biological activities and applications .

Scientific Research Applications

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one
  • 3-(2-Chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one

Uniqueness

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its interactions with biological macromolecules make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-4-7(13)11-3-1-2-5(12)8(11)10-6/h1-4,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONKCMUBXIANKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=C(N=C2C(=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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